molecular formula C11H12ClN3 B588896 2-Butenenitrile,3-[[(6-chloro-3-pyridinyl)methyl]methylamino]- CAS No. 135411-13-1

2-Butenenitrile,3-[[(6-chloro-3-pyridinyl)methyl]methylamino]-

Cat. No.: B588896
CAS No.: 135411-13-1
M. Wt: 221.688
InChI Key: XTRWFHLAFNCDLJ-WEVVVXLNSA-N
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Description

(2E)-3-{(6-Chloropyridin-3-yl)methylamino}but-2-enenitrile is a chemical compound with a complex structure that includes a chloropyridine ring, a methylamino group, and a butenenitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-{(6-Chloropyridin-3-yl)methylamino}but-2-enenitrile typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 6-chloropyridine-3-carbaldehyde with methylamine to form an intermediate, which is then subjected to a Knoevenagel condensation with malononitrile under basic conditions to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-throughput reactors, controlled temperature and pressure conditions, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-{(6-Chloropyridin-3-yl)methylamino}but-2-enenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloropyridine ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

(2E)-3-{(6-Chloropyridin-3-yl)methylamino}but-2-enenitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2E)-3-{(6-Chloropyridin-3-yl)methylamino}but-2-enenitrile involves its interaction with specific molecular targets. The chloropyridine moiety may interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The nitrile group can also participate in hydrogen bonding and other interactions that influence the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

  • The unique combination of a chloropyridine ring and a butenenitrile moiety in (2E)-3-{(6-Chloropyridin-3-yl)methylamino}but-2-enenitrile provides distinct chemical and biological properties that are not commonly found in other compounds.

This detailed article provides a comprehensive overview of (2E)-3-{(6-Chloropyridin-3-yl)methylamino}but-2-enenitrile, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

(E)-3-[(6-chloropyridin-3-yl)methyl-methylamino]but-2-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClN3/c1-9(5-6-13)15(2)8-10-3-4-11(12)14-7-10/h3-5,7H,8H2,1-2H3/b9-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTRWFHLAFNCDLJ-WEVVVXLNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC#N)N(C)CC1=CN=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C#N)/N(C)CC1=CN=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90652113
Record name (2E)-3-{[(6-Chloropyridin-3-yl)methyl](methyl)amino}but-2-enenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90652113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135411-13-1
Record name (2E)-3-{[(6-Chloropyridin-3-yl)methyl](methyl)amino}but-2-enenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90652113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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